2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide
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Overview
Description
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-{3-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENYL}ACETAMIDE is a complex organic compound that features a pyrrole ring substituted with dimethyl groups and a triazole ring substituted with a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-{3-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrrole ring, followed by the introduction of the dimethyl groups. The triazole ring is then synthesized separately and attached to the pyrrole ring through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex multi-step reactions efficiently. The use of high-throughput screening and optimization of reaction conditions can significantly enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-{3-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-{3-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-{3-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE: Known for its use in improving monoclonal antibody production in cell cultures.
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ETHANOL: Utilized in various organic synthesis reactions.
Uniqueness
What sets 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-{3-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENYL}ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H21N5O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C18H21N5O2/c1-12-7-8-13(2)23(12)10-17(24)19-15-6-4-5-14(9-15)18-20-16(11-25-3)21-22-18/h4-9H,10-11H2,1-3H3,(H,19,24)(H,20,21,22) |
InChI Key |
LKIVZOILMWFCJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NC2=CC=CC(=C2)C3=NNC(=N3)COC)C |
Origin of Product |
United States |
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